5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a thiophene ring, a sulfonamide group, and an imidazo[2,1-b]thiazole moiety, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could impact the bioavailability of the compound.
Result of Action
It has been reported that a compound with a similar structure demonstrated potent effects on a prostate cancer cell line . This suggests that this compound may also have significant antitumor or cytotoxic effects.
Action Environment
It is known that the reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions . This suggests that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting imidazoline-2-thiol with appropriate electrophiles such as acetylenedicarboxylic acid.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the intermediate with chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Chlorination: The final chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: These compounds share the imidazo[2,1-b]thiazole core but differ in their substituents, leading to different biological activities.
Imidazo[2,1-b]thiazole derivatives: These include various derivatives with different substituents that affect their chemical and biological properties.
Uniqueness
What sets 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S3/c16-13-5-6-14(23-13)24(20,21)18-11-3-1-10(2-4-11)12-9-19-7-8-22-15(19)17-12/h1-6,9,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKGWMZAEWOMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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